3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride
Description
3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core and a substituted acetamide group.
Properties
CAS No. |
121064-16-2 |
|---|---|
Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c1-10(2)13(15(17)19)14-12-8-6-5-7-11(12)9-16(3,4)18-14;/h5-8,10,13H,9H2,1-4H3,(H2,17,19);1H |
InChI Key |
WNZLFKHFDXTUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.
Introduction of the Dihydro and Dimethyl Groups: The dihydro and dimethyl groups are introduced through hydrogenation and alkylation reactions, respectively.
Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3,3-dimethyl-1-isoquinolineacetamide: Lacks the alpha-(1-methylethyl) group.
3,4-Dihydro-1-isoquinolineacetamide: Lacks both the dimethyl and alpha-(1-methylethyl) groups.
1-Isoquinolineacetamide: Lacks the dihydro, dimethyl, and alpha-(1-methylethyl) groups.
Uniqueness
3,4-Dihydro-3,3-dimethyl-alpha-(1-methylethyl)-1-isoquinolineacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
